molecular formula C12H21N B3343100 Dodec-11-enenitrile CAS No. 5048-44-2

Dodec-11-enenitrile

Cat. No.: B3343100
CAS No.: 5048-44-2
M. Wt: 179.3 g/mol
InChI Key: JCXSQWLYMCCGSN-UHFFFAOYSA-N
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Description

Dodec-11-enenitrile is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dodec-11-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodec-11-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-11-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXSQWLYMCCGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCCCCCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198503
Record name Dodec-11-enenitrile
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Molecular Weight

179.30 g/mol
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Source PubChem
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CAS No.

5048-44-2
Record name 11-Dodecenenitrile
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Record name Dodec-11-enenitrile
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Record name Dodec-11-enenitrile
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Foundational & Exploratory

Terminal Alkene Nitriles: Versatile and Indispensable Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Vinyl Nitrile Moiety

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of molecular complexity. Among the vast arsenal of synthons available to the medicinal and materials chemist, terminal alkene nitriles (also known as vinyl nitriles) have emerged as exceptionally versatile and powerful intermediates.[1][2] Their value stems from a unique duality of reactive sites: an electron-deficient carbon-carbon double bond poised for a variety of additions, and a cyano group that serves as a linchpin for a myriad of functional group interconversions.[1][3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, grounded in mechanistic understanding and field-proven methodologies. The presence of the vinyl nitrile motif in numerous bioactive compounds, including the FDA-approved antiviral rilpivirine, underscores its significance in drug discovery and development.[5][6][7]

Part I: Core Synthetic Strategies for Accessing Terminal Alkene Nitriles

The efficient and stereocontrolled synthesis of terminal alkene nitriles is a foundational requirement for their widespread application. Several robust methodologies have been established, each with distinct advantages concerning substrate scope, scalability, and stereoselectivity. The choice of synthetic route is therefore a critical decision dictated by the specific target molecule and available starting materials.

Olefination Reactions: The Classic Approach

Olefination reactions provide a direct and reliable means of constructing the vinyl nitrile skeleton from carbonyl precursors.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This is arguably the most prevalent and dependable method for preparing α,β-unsaturated nitriles, particularly when high (E)-stereoselectivity is desired.[8] The reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion, typically generated from diethyl (cyanomethyl)phosphonate. A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[8] The reaction is generally E-selective, and its conditions can be tuned to accommodate a wide range of functional groups.[8][9][10][11]

  • The Wittig Reaction: The parent reaction to the HWE, the Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[12][13] While effective, its application for α,β-unsaturated nitriles can be complicated by the stereochemical outcome, which is highly dependent on the nature of the ylide (stabilized vs. non-stabilized), and the challenge of removing the triphenylphosphine oxide byproduct.[12] One-pot procedures in aqueous media have been developed to render the process more environmentally benign.[14][15]

  • The Ramberg-Bäcklund Reaction: This less common but powerful method offers a unique pathway to vinyl nitriles from α-benzyl-α′-cyano sulfones under mild conditions.[5][6][7] It provides a valuable alternative for installing the vinyl nitrile moiety, particularly in complex settings where traditional olefination precursors may be unsuitable.[5]

Hydrocyanation of Terminal Alkynes: An Atom-Economical Route

The direct addition of hydrogen cyanide (HCN) across a carbon-carbon triple bond represents the most atom-economical route to vinyl nitriles. Modern protocols have largely overcome the challenges associated with the extreme toxicity of HCN gas by employing safer, bench-stable cyanide surrogates.

  • Transition-Metal Catalysis: Rhodium and Nickel catalysts have proven highly effective for the hydrocyanation of terminal alkynes.[16][17][18] A key breakthrough was the development of a Rh-catalyzed anti-Markovnikov hydrocyanation that delivers (E)-configured alkenyl nitriles with high regio- and stereoselectivity using acetone cyanohydrin as the cyanide source.[16][19] Nickel-catalyzed systems, often using zinc cyanide (Zn(CN)₂) in the presence of water, also provide a regioselective and practical method for accessing functionalized vinyl nitriles under mild conditions.[16][17]

Olefin Metathesis: A Modern and Powerful Tool

Catalytic cross-metathesis has revolutionized the synthesis of complex alkenes, and its application to vinyl nitrile synthesis is a testament to its power.[20] This strategy involves the reaction of a parent terminal alkene with an excess of a simple vinyl nitrile, such as acrylonitrile, in the presence of a suitable catalyst.

  • Catalyst-Controlled Stereoselectivity: The stereochemical outcome of the reaction can be controlled by the choice of catalyst. Molybdenum-based monoaryloxide pyrrolide (MAP) and chloride (MAC) complexes have been developed to provide access to either Z- or E-disubstituted alkenyl nitriles with high stereoisomeric purity.[21][22] This method is particularly valuable for synthesizing structurally diverse and highly substituted vinyl nitriles that are difficult to access via other means.[21]

Diagram 1: Major Synthetic Pathways to Terminal Alkene Nitriles

Aldehyde Aldehyde / Ketone Target Terminal Alkene Nitrile Aldehyde->Target Horner-Wadsworth-Emmons (HWE) Wittig Reaction Alkyne Terminal Alkyne Alkyne->Target Transition-Metal Catalyzed Hydrocyanation Alkene Terminal Alkene Alkene->Target Olefin Cross-Metathesis (with Acrylonitrile)

Caption: Key retrosynthetic disconnections for terminal alkene nitriles.

MethodTypical Reagents/CatalystStereoselectivityKey AdvantagesLimitations
Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate, Base (e.g., LiOH, DBU)Generally high (E)-selectivity[8][9]High yields, operational simplicity, water-soluble byproduct.Requires carbonyl precursor; Z-selectivity can be challenging.
Wittig Reaction Cyanomethyltriphenylphosphonium salt, BaseVaries (Z-favored for non-stabilized ylides)[12]Broad substrate scope.Byproduct removal can be difficult; stereocontrol issues.
Hydrocyanation Terminal Alkyne, Rh or Ni catalyst, Cyanide Source (e.g., Acetone Cyanohydrin, Zn(CN)₂)[17][19]High (E)-selectivity (anti-Markovnikov)[16][19]High atom economy, direct conversion of alkynes.Requires transition metal catalyst; regioselectivity can be an issue.
Cross-Metathesis Terminal Alkene, Acrylonitrile, Mo or Ru catalyst[21]Catalyst-dependent (E or Z)[21][22]Access to complex and substituted systems, excellent stereocontrol.Requires specialized catalysts; can be sensitive to functional groups.

Table 1: Comparative analysis of primary synthetic routes to terminal alkene nitriles.

Part II: The Synthetic Utility: Reactions and Transformations

The synthetic power of terminal alkene nitriles lies in their ability to undergo a vast array of transformations at both the alkene and nitrile functionalities. This dual reactivity allows for the rapid construction of complex molecular scaffolds from simple precursors.

Reactions Targeting the Alkene Moiety

The electron-withdrawing cyano group renders the C=C bond highly polarized and electron-deficient, making it an excellent Michael acceptor and a reactive partner in various cycloaddition and hydrofunctionalization reactions.

  • Michael (Conjugate) Addition: The addition of nucleophiles to the β-carbon of the vinyl nitrile is a cornerstone reaction for C-C and C-heteroatom bond formation.[23][24] This reaction allows for the enantioselective construction of quaternary carbon centers, which are challenging motifs in synthesis.[23]

  • Cycloaddition Reactions: As electron-deficient dienophiles, vinyl nitriles readily participate in [4+2] Diels-Alder reactions. They also engage in other cycloadditions, such as [3+2] and [2+2+2] cycloadditions, providing efficient routes to a wide variety of carbo- and heterocyclic systems.[25][26]

  • Hydrofunctionalization: The addition of various H-X bonds, including hydroamination and hydroalkoxylation, across the double bond provides access to functionalized saturated nitriles.[27] These reactions can often be performed with high regioselectivity.

Transformations of the Nitrile Group

The cyano group is often described as a "masked" carboxylic acid, but its synthetic utility extends far beyond this role.[3] It is a versatile functional handle that can be converted into amines, ketones, and various heterocycles.

  • Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate.[4][28][29]

  • Reduction: The nitrile is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4][28][29] This transformation is a robust method for introducing a primary amino group.

  • Addition of Organometallic Reagents: Grignard reagents and organolithiums add to the electrophilic carbon of the nitrile.[4] Subsequent aqueous workup hydrolyzes the intermediate imine to afford a ketone, providing an excellent method for ketone synthesis.[28][29]

  • Radical Acceptor: The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex cyclic structures through the formation of multiple C-C bonds in a single operation.[26][30]

Diagram 2: Reactivity and Transformation Map of Terminal Alkene Nitriles

cluster_alkene Reactions at the Alkene cluster_nitrile Reactions at the Nitrile Michael Michael Adducts Cycloadducts Cyclic Systems (e.g., Diels-Alder) Hydrofunctionalized Saturated Nitriles Amine Primary Amines Ketone Ketones CarboxylicAcid Carboxylic Acids Central Terminal Alkene Nitrile Central->Michael Michael Addition (Nucleophiles) Central->Cycloadducts Cycloaddition (Dienes, etc.) Central->Hydrofunctionalized Hydrofunctionalization (e.g., Hydroamination) Central->Amine Reduction (e.g., LiAlH4) Central->Ketone Grignard/Organolithium Addition + Hydrolysis Central->CarboxylicAcid Hydrolysis (H3O+ or OH-)

Caption: The dual reactivity of terminal alkene nitriles.

Part III: Field-Proven Methodologies and Protocols

To bridge theory and practice, this section provides detailed, step-by-step protocols for two key transformations. These methods are chosen for their reliability, broad applicability, and instructional value.

Experimental Protocol 1: Synthesis of (E)-Cinnamonitrile via Horner-Wadsworth-Emmons Reaction

This protocol describes a robust and highly stereoselective synthesis of an (E)-α,β-unsaturated nitrile from an aromatic aldehyde. The causality for using the HWE reaction lies in its superior (E)-selectivity and the ease of purification compared to the classic Wittig reaction.[8]

Diagram 3: Workflow for HWE Synthesis of (E)-Cinnamonitrile

start Start: Reagents reagents Diethyl (cyanomethyl)phosphonate Benzaldehyde Lithium Hydroxide (LiOH) THF (solvent) start->reagents step1 Step 1: Deprotonation (Phosphonate Carbanion Formation) reagents->step1 Add phosphonate & LiOH to THF Stir at 0 °C step2 Step 2: Nucleophilic Attack (Reaction with Benzaldehyde) step1->step2 Add Benzaldehyde dropwise intermediate Oxaphosphetane Intermediate step2->intermediate step3 Step 3: Elimination intermediate->step3 Warm to room temperature product Product: (E)-Cinnamonitrile + Diethyl Phosphate Salt step3->product step4 Step 4: Workup & Purification (Aqueous extraction, Chromatography) product->step4 Quench, extract with ether, wash with water/brine final Final Product step4->final

Caption: Step-by-step workflow for the HWE olefination.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Carbanion Generation: Add diethyl (cyanomethyl)phosphonate (1.0 eq) to the cooled THF. Slowly add a solution of lithium hydroxide monohydrate (1.1 eq) in water or use a strong base like NaH (1.1 eq) if strictly anhydrous conditions are preferred. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the phosphonate carbanion is the critical step for initiating the olefination.[10]

  • Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure (E)-cinnamonitrile. The high (E)-selectivity is a result of the thermodynamic favorability of the intermediate leading to the trans-alkene.[8]

Experimental Protocol 2: Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Phenylacetylene

This protocol illustrates a modern, atom-economical synthesis of (E)-cinnamonitrile from an alkyne, avoiding stoichiometric byproducts. The choice of a rhodium catalyst and a specific ligand (dppf) is crucial for achieving high anti-Markovnikov regioselectivity and (E)-stereoselectivity.[16][19]

Methodology:

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the rhodium precursor TpRh(COD) (Tp = tris(pyrazolyl)borate; 2 mol%) and the ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf; 2.2 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add phenylacetylene (1.0 eq) and acetone cyanohydrin (1.5 eq) to the vial, followed by anhydrous acetonitrile (MeCN) as the solvent. Acetone cyanohydrin serves as a safer and more practical source of HCN than the gas itself.[19][31]

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours. The high temperature is necessary to facilitate the catalytic cycle.

  • Workup and Purification: After cooling to room temperature, carefully unseal the vial in a well-ventilated fume hood. Dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure (E)-cinnamonitrile. The observed anti-Markovnikov selectivity arises from the insertion of the alkyne into a Rh-H bond, which proceeds to place the metal at the internal carbon, followed by reductive elimination.[19]

Conclusion and Future Outlook

Terminal alkene nitriles are firmly established as indispensable building blocks in organic synthesis. Their value is derived from the diverse and powerful synthetic routes available for their preparation and the orthogonal reactivity of the alkene and nitrile functionalities. Classic methods like the HWE reaction remain workhorses for their reliability and stereoselectivity, while modern catalytic approaches such as hydrocyanation and metathesis continue to expand the boundaries of what is possible, offering unparalleled efficiency and access to novel structures. As the demand for molecular complexity in drug discovery and materials science grows, the strategic application of terminal alkene nitriles will undoubtedly continue to fuel innovation, enabling the synthesis of the next generation of functional molecules.

References

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Ye, F., Chen, J., & Ritter, T. (2017). Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Terminal Alkynes. Journal of the American Chemical Society, 139(21), 7184–7187.
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles.
  • Synthesis of vinyl nitriles by olefin
  • Nitriles. Chemistry Research Starters, EBSCO.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.
  • E- and Z-, Di-, and trisubstituted alkenyl nitriles through catalytic cross-met
  • Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus de l'Académie des Sciences.
  • Nickel-Catalyzed Hydrocyanoalkylation of Terminal Alkynes: A Route to Tetrasubstituted (Z)-Alkenyl Nitriles.
  • One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal.
  • Hydrocyanation of Alkenes and Alkynes. Organic Reactions.
  • Horner-Wadsworth-Emmons (HWE) Reaction.
  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. The Journal of Organic Chemistry, ACS Figshare.
  • Nitriles as radical acceptors in radical cascade reactions. RSC Publishing.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Unknown Source.
  • Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry, an Asian journal, 17(21), e202200792.
  • Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Organic & Biomolecular Chemistry.
  • Synthesis of Vinyl Nitriles by cyan
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  • The Renaissance of Organo Nitriles in Organic Synthesis.
  • Catalytic asymmetric synthesis of secondary nitriles via stereoconvergent Negishi arylations and alkenyl
  • Wittig reaction. Wikipedia.
  • Flexible catalyst systems open up nitrile chemistry. Research, Chemistry World.
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  • Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles.
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Sources

Technical Guide: Biological Activity of Dodec-11-enenitrile in Insects

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, chemical synthesis, and experimental application of Dodec-11-enenitrile , a specialized pheromone analog used in insect neuroethology and pest management research.

Function: Pheromone Mimicry, Metabolic Stability, and Olfactory Probing

Part 1: Executive Summary & Chemical Profile

Dodec-11-enenitrile (CAS: 5048-44-2) is a semiochemical probe designed to mimic the structural properties of 11-dodecenyl pheromones (acetates, alcohols, and aldehydes) while resisting enzymatic degradation. In insect chemical ecology, it serves as a critical tool for decoupling receptor binding events from metabolic deactivation.

While natural pheromones like 11-dodecenyl acetate (found in the Tomato Looper, Plusia chalcites) are rapidly hydrolyzed by antennal esterases to terminate the signal, the nitrile analog binds to the Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) but resists hydrolysis. This "persistent agonist" effect allows researchers to study signal termination kinetics and receptor specificity.

Chemical Identity
PropertySpecification
IUPAC Name Dodec-11-enenitrile
Common Designation 11-Dodecenyl nitrile; Terminal alkene nitrile
Molecular Formula C₁₂H₂₁N
Molecular Weight 179.30 g/mol
Functional Groups Nitrile (C≡N, Position 1); Terminal Alkene (C=C, Position 11)
Key Structural Feature Bioisosterism: The Cyano group (-CN) mimics the steric bulk and polarity of the Carbonyl oxygen in aldehydes (-CHO) and acetates (-OAc) but lacks the ester linkage susceptible to hydrolysis.[1][2]

Part 2: Biological Activity & Mechanism of Action

The "Nitrile Effect" in Olfaction

The core biological activity of dodec-11-enenitrile stems from its ability to act as a suicide substrate or competitive inhibitor in the insect antenna.

  • Receptor Agonism: The hydrophobic tail (C11 terminal alkene) aligns with the binding pocket of the pheromone receptor (OR), mimicking the natural ligand (e.g., 11-dodecenyl acetate).

  • Esterase Inhibition: In natural signaling, Antennal Esterases degrade acetate pheromones into inactive alcohols within milliseconds to "clear" the antenna for the next signal. The nitrile group is chemically stable against these esterases.

  • Result: When applied to antennae (EAG), dodec-11-enenitrile often elicits a prolonged depolarization or a "tonic" firing rate because the signal is not cleared, leading to receptor adaptation or habituation.

Comparative Activity: Acetate vs. Nitrile

The following table contrasts the biological response of the natural pheromone against the nitrile analog in Lepidopteran species (e.g., Noctuidae).

FeatureNatural Pheromone (11-Dodecenyl Acetate)Analog (Dodec-11-enenitrile)Biological Consequence
Receptor Binding High Affinity (Nanomolar range)Moderate-High AffinityNitrile mimics the shape but may have slightly lower binding energy due to electronic differences.
Signal Duration Phasic (Rapid On/Off)Tonic (Sustained/Prolonged)The nitrile is not degraded, causing "receptor lock."
Enzymatic Fate Hydrolyzed to 11-Dodecen-1-olMetabolically Stable Useful for identifying if a response is limited by degradation.
Behavioral Output Attraction / Mating SequenceConfusion / ArrestmentHigh concentrations of nitrile can disrupt orientation by saturating the sensor.
Pathway Visualization: Signal Transduction vs. Inhibition

The diagram below illustrates how dodec-11-enenitrile bypasses the degradation pathway, leading to persistent signaling.

OlfactoryPathway cluster_input Stimulus Natural Natural Pheromone (11-Dodecenyl Acetate) PBP Pheromone Binding Protein (PBP) Natural->PBP Diffusion Enzyme Antennal Esterase (Degradation Enzyme) Natural->Enzyme Susceptible Analog Analog Probe (Dodec-11-enenitrile) Analog->PBP Diffusion Analog->Enzyme RESISTANT (No Hydrolysis) Block PERSISTENT SIGNAL (Adaptation/Confusion) Analog->Block Accumulation Receptor Olfactory Receptor (OR) Complex PBP->Receptor Transport Neuron Orn Depolarization (Action Potential) Receptor->Neuron Ion Channel Open Neuron->Block Sustained Firing Clearance Signal Termination (Repolarization) Enzyme->Clearance Hydrolysis

Caption: Dodec-11-enenitrile resists esterase degradation (Red Path), causing persistent receptor activation compared to the rapid clearance of the natural acetate (Green Path).

Part 3: Experimental Protocols

Protocol A: Synthesis of Dodec-11-enenitrile

Objective: Synthesize high-purity probe material from commercially available precursors. Precursor: 11-Bromo-1-undecene (Terminal alkene preserves the "11-ene" motif).

  • Reagents:

    • 11-Bromo-1-undecene (1.0 eq)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 eq)

    • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaCN (CAUTION: Highly Toxic) in dry DMSO.

    • Addition: Slowly add 11-Bromo-1-undecene dropwise at room temperature.

    • Reaction: Heat the mixture to 80°C–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc) for the disappearance of the bromide.

    • Quench: Cool to room temperature. Pour into ice-cold water (3x volume).

    • Extraction: Extract with Diethyl Ether (3x). Wash organic layer with brine.

    • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) or vacuum distillation.

  • Validation:

    • IR Spectroscopy: Look for the sharp Nitrile stretch at ~2250 cm⁻¹ and the disappearance of the C-Br stretch.

    • NMR: Confirm terminal alkene protons (multiplets at 5.8 ppm and 5.0 ppm).

Protocol B: Electroantennography (EAG) Bioassay

Objective: Quantify the olfactory response of Plusia chalcites (or target species) to the nitrile analog.

  • Preparation:

    • Excise the antenna from a 2-3 day old male moth.

    • Mount the antenna between two glass capillary electrodes filled with conductive saline (Beadle-Ephrussi Ringer).

  • Stimulus Delivery:

    • Prepare serial dilutions of Dodec-11-enenitrile in Hexane (0.1 µg to 100 µg).

    • Load 10 µL onto a filter paper strip inside a Pasteur pipette.

    • Control: Hexane only.

    • Standard: 11-Dodecenyl Acetate (Natural Pheromone).

  • Recording:

    • Deliver a 0.5-second puff of air through the pipette into the continuous airstream flowing over the antenna.

    • Record the voltage drop (depolarization) in mV.[3]

  • Data Analysis:

    • Normalize responses relative to the Standard (11-Dodecenyl Acetate = 100%).

    • Expectation: The nitrile should elicit a response (50-80% of standard) but with a slower repolarization phase (longer "tail" on the graph), indicating lack of enzymatic clearance.

Part 4: References & Authoritative Sources

  • BenchChem. (2025).[4] Biological Activity of Dodec-2-en-1-yl Acetate and Isomeric Pheromones. (Context on dodecenyl isomers).

  • Sigma-Aldrich. (2024). Product Specification: Dodec-11-enenitrile (CAS 5048-44-2).

  • ResearchGate. (2023). Natural Products Containing the Nitrile Functional Group and Their Biological Activities.[5] (Review of nitrile bioisosteres).

  • MedChemExpress. (2024). 11-Dodecenyl acetate: Insect Sex Pheromone. (Reference for the natural ligand).

  • Frontiers in Physiology. (2018). Current Source Density Analysis of Electroantennogram Recordings. (Methodology for EAG).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Dodec-11-enenitrile via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of dodec-11-enenitrile (CAS: 5048-44-2) from 11-bromo-1-undecene (CAS: 7766-50-9). While classical nucleophilic substitutions often utilize dipolar aprotic solvents (e.g., DMSO, DMF), this guide prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior safety profiles, simplified workup, and higher industrial scalability by keeping the bulk cyanide in an aqueous phase, minimizing the risk of volatile HCN formation during isolation.

Key Performance Indicators:

  • Target Yield: >92% isolated yield.

  • Purity: >98% (GC-FID).

  • Safety: Integrated oxidative quenching protocol for cyanide waste.

Strategic Rationale & Mechanism

The transformation is a classic


 nucleophilic substitution. The challenge lies in the solubility mismatch: the lipophilic alkyl halide (11-bromo-1-undecene) is insoluble in water, while the nucleophile (NaCN) is insoluble in non-polar organic solvents.
The Phase Transfer Solution

We utilize Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The quaternary ammonium cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) forms a lipophilic ion pair with the cyanide anion (

) at the interface, dragging it into the organic phase where it reacts rapidly with the alkyl halide due to the "naked" nature of the anion (poorly solvated in the organic layer).
Reaction Scheme & Mechanism

The following diagram illustrates the cyclic transport mechanism that drives this synthesis.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (Water) R_Br Substrate (11-bromo-1-undecene) R_CN Product (Dodec-11-enenitrile) R_Br->R_CN + CN- Q_CN_org Active Catalyst [Q+ CN-] Q_CN_org->R_CN SN2 Reaction Q_Br_org Spent Catalyst [Q+ Br-] Q_CN_org->Q_Br_org Br- Exchange Transfer_1 Ion Exchange Q_Br_org->Transfer_1 Transfer_1->Q_CN_org Na_Br Waste Salt (Na+ Br-) Transfer_1->Na_Br Na_CN Reagent Source (Na+ CN-) Na_CN->Transfer_1

Figure 1: Phase Transfer Catalysis cycle showing the transport of cyanide into the organic phase via quaternary ammonium salt.

Critical Safety Protocol: The "Cyanide Rules"

WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. It inhibits Cytochrome C Oxidase, halting cellular respiration.[1]

  • No Acids: Never allow NaCN to contact acid. This generates Hydrogen Cyanide (HCN) gas, which is instantly lethal.

  • pH Control: All aqueous cyanide streams must be kept at pH > 10 (using NaOH).

  • The "Kill" Solution: Prepare a quenching bath before starting the reaction.

    • Recipe: 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

    • Mechanism:[2][3][4][5]

      
      . (Cyanate is significantly less toxic).
      
  • Buddy System: Never work alone. Ensure an antidote kit (e.g., Hydroxocobalamin) is available and unexpired.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.DensityNotes
11-bromo-1-undecene 233.191.01.06 g/mLStarting Material
Sodium Cyanide (NaCN) 49.011.5SolidTOXIC
TBAB 322.370.05SolidCatalyst
Toluene 92.14Solvent0.87 g/mLOrganic Phase
Water 18.02Solvent1.00 g/mLAqueous Phase
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge the flask with Sodium Cyanide (1.5 eq) dissolved in minimal water (approx. 3 mL water per gram of NaCN).

  • Add Toluene (5 volumes relative to bromide).

  • Add 11-bromo-1-undecene (1.0 eq).[6]

  • Add Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Note: The mixture will be biphasic. Efficient stirring is critical to maximize interfacial area.

Step 2: Reaction
  • Heat the mixture to 90°C with vigorous stirring (approx. 600-800 RPM).

  • Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-FID.

    • Endpoint: Disappearance of the bromide peak.[7] Typical time: 4–6 hours.

    • Staining:[8] The nitrile product stains poorly with KMnO4 but is visible under I2 or PMA stain.

Step 3: Workup & Quenching (The Critical Step)
  • Cool the reaction mixture to room temperature.

  • Decant the organic layer carefully.

  • Aqueous Phase Treatment: Pour the aqueous layer (containing excess NaCN) directly into the prepared Bleach "Kill" Solution . Stir for 1 hour before disposal.

  • Organic Wash: Wash the organic layer with:

    • 1x Water (Quench washings with bleach).

    • 1x Brine.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • The crude oil is usually >95% pure.

  • For high purity, perform vacuum distillation .

    • Expected BP: ~155–160°C at 15 mmHg (estimate based on bromide BP).

    • Alternative: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

Process Analytical Technology (PAT) & QC

Workflow Diagram

Workflow Start Start: 11-bromo-1-undecene Reaction Reaction: 90°C, 4-6h (Toluene/H2O/TBAB) Start->Reaction Check QC Check: GC-FID (Bromide < 0.5%) Reaction->Check Check->Reaction Incomplete Quench Separation & Bleach Quench Check->Quench Pass Workup Wash (H2O/Brine) & Dry Quench->Workup Distill Vacuum Distillation Workup->Distill Final Final Product: Dodec-11-enenitrile Distill->Final

Figure 2: Operational workflow from starting material to purified product.

Expected Analytical Data
  • IR Spectrum (Neat):

    • 2245 cm⁻¹: Sharp, distinct peak (

      
       stretch). This confirms the substitution.
      
    • 1640 cm⁻¹: Weak alkene stretch (

      
      ).
      
    • 3075 cm⁻¹: Terminal alkene C-H stretch.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.81 (ddt, 1H, 
      
      
      
      ): Characteristic terminal alkene multiplet.
    • 
       4.90–5.00 (m, 2H, 
      
      
      
      ): Terminal vinyl protons.
    • 
       2.33 (t, 
      
      
      
      Hz, 2H,
      
      
      ): The triplet shifts upfield significantly from the starting bromide (
      
      
      ppm) to the nitrile position.
    • 
       1.2–1.7 (m, methylene envelope): Remaining chain protons.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Slow Reaction Rate Poor stirring / Low interfacial areaIncrease RPM; ensure TBAB is not degraded (hygroscopic). Add NaI (0.1 eq) as a co-catalyst (Finkelstein condition).
Emulsion Formation Similar densities of phasesAdd brine to the aqueous layer to increase density difference. Filter through Celite if solids are present.
Low Yield Hydrolysis of NitrileEnsure pH of aqueous phase is not acidic. Avoid prolonged heating after completion.[9]
HCN Smell (Almonds) DANGER: Acidic pH EVACUATE IMMEDIATELY. Check scrubber/ventilation. Ensure aqueous waste was basified.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). "Product Specification: Dodec-11-enenitrile". Sigma-Aldrich Catalog.

  • National Research Council (US). (1981). "Prudent Practices for Handling Hazardous Chemicals in Laboratories: Cyanides". National Academies Press.

  • PubChem. (2023). "Compound Summary: Dodecanenitrile (Analogous spectral data)". National Library of Medicine.

  • Organic Syntheses. (1928). "n-Dodecyl Bromide (General Alkyl Bromide Handling)". Org.[7][10] Synth. 1928, 8, 38.

Sources

Application and Protocol for the Selective Reduction of Dodec-11-enenitrile to 11-Dodecenal using DIBAL-H

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective reduction of the terminal nitrile in dodec-11-enenitrile to its corresponding aldehyde, 11-dodecenal, utilizing diisobutylaluminium hydride (DIBAL-H). This transformation is a key step in the synthesis of various high-value molecules, including pheromones and fragrance components. The protocol emphasizes the critical parameters required to achieve high chemoselectivity, preventing the over-reduction to the primary amine or alcohol and preserving the terminal alkene functionality. Detailed mechanistic insights, a step-by-step experimental procedure, safety protocols for handling pyrophoric reagents, and troubleshooting guidelines are presented for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Context

The reduction of nitriles to aldehydes is a fundamental transformation in organic chemistry, providing access to a versatile functional group for further molecular elaboration. Diisobutylaluminium hydride (DIBAL-H) has emerged as a premier reagent for this conversion due to its bulky nature and electrophilic character, which allow for a controlled, partial reduction.[1][2][3] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce nitriles to primary amines, DIBAL-H can be used to isolate the aldehyde intermediate, provided the reaction conditions are meticulously controlled.[4][5]

The specific conversion of dodec-11-enenitrile to 11-dodecenal presents a common challenge in organic synthesis: the chemoselective transformation of one functional group in the presence of another. In this case, the nitrile must be reduced without affecting the terminal double bond. DIBAL-H is particularly well-suited for this task, as it generally does not reduce isolated carbon-carbon double or triple bonds.[6][7] This application note will detail the theoretical underpinnings and practical execution of this important reaction.

Reaction Mechanism

The selective reduction of a nitrile to an aldehyde by DIBAL-H proceeds through a well-established two-step mechanism.[8][9]

  • Lewis Acid-Base Adduct Formation: The electron-deficient aluminum atom in DIBAL-H acts as a Lewis acid and coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination activates the nitrile group, making the carbon atom more electrophilic.[9][10]

  • Hydride Transfer and Imine Formation: A hydride ion (H⁻) is then transferred from the aluminum to the electrophilic carbon of the nitrile.[1][11] This results in the formation of an N-aluminated imine intermediate. This intermediate is stable at low temperatures, which is crucial for preventing a second hydride addition that would lead to the amine.[7][12]

  • Hydrolysis to the Aldehyde: The reaction is quenched with a protic source, typically an aqueous acid, which hydrolyzes the imine intermediate.[4][9] This hydrolysis step cleaves the carbon-nitrogen double bond to yield the desired aldehyde and an aluminum-amine byproduct.

The key to isolating the aldehyde is maintaining a low reaction temperature (typically -78 °C) to ensure the stability of the imine-aluminum complex and using a stoichiometric amount of DIBAL-H.[13][14]

Mechanistic Diagram

DIBAL_H_Reduction cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products after Workup DIBALH i-Bu₂AlH (DIBAL-H) Adduct R-C≡N→Al(i-Bu)₂H (Lewis Acid-Base Adduct) DIBALH->Adduct Nitrile R-C≡N (dodec-11-enenitrile) Nitrile->Adduct Coordination Imine R-CH=N-Al(i-Bu)₂ (Imine-Alane Complex) Adduct->Imine Hydride Transfer Aldehyde R-CHO (11-dodecenal) Imine->Aldehyde Aqueous Workup (H₃O⁺)

Caption: Mechanism of DIBAL-H Reduction of a Nitrile to an Aldehyde.

Experimental Protocol

This protocol outlines the procedure for the reduction of dodec-11-enenitrile to 11-dodecenal. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Dodec-11-enenitrile≥98%Commercially Available---
DIBAL-H (1.0 M in hexanes)Reagent GradeCommercially AvailablePyrophoric, handle with extreme care.[15]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
MethanolAnhydrousCommercially AvailableFor quenching.
Hydrochloric Acid (1 M)AqueousCommercially AvailableFor workup.
Saturated Sodium BicarbonateAqueousPrepared in-house---
BrineSaturated Aqueous NaClPrepared in-house---
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying.
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon inlet

  • Syringes and needles, oven-dried

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add dodec-11-enenitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Cool the flask to -78 °C using a dry ice/acetone bath.[13]

  • DIBAL-H Addition:

    • Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise to the stirred solution via syringe over 30 minutes.[14][16] It is critical to maintain the internal temperature below -70 °C during the addition to prevent over-reduction.[17]

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (approximately 1 mL per mmol of DIBAL-H used) to destroy any excess reagent.[6][18] Observe for cessation of gas evolution.

  • Work-up:

    • Allow the reaction mixture to warm to 0 °C.

    • Slowly add 1 M hydrochloric acid (HCl) and stir vigorously until the aluminum salts dissolve and two clear layers are formed.[9] Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used, which may require prolonged stirring to break up the gelatinous aluminum byproducts.[13]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 11-dodecenal by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Experimental Workflow Diagram

Workflow Start Start: Dodec-11-enenitrile in Anhydrous DCM Setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Cool to -78 °C Start->Setup Addition Slow, dropwise addition of DIBAL-H (1.1 eq) Setup->Addition Stir Stir at -78 °C for 2-3 hours Addition->Stir Monitor Monitor reaction by TLC/GC Stir->Monitor Quench Quench at -78 °C with Methanol Monitor->Quench Upon completion Warm Warm to 0 °C Quench->Warm Workup Aqueous Workup: - 1 M HCl or Rochelle's Salt - Extraction with DCM Warm->Workup Dry Dry organic layer (MgSO₄) and concentrate Workup->Dry Purify Purification by Flash Chromatography Dry->Purify Product Final Product: 11-Dodecenal Purify->Product

Caption: Experimental workflow for the synthesis of 11-dodecenal.

Safety and Handling Precautions

Diisobutylaluminium hydride is a pyrophoric reagent that reacts violently with water and air.[15][19] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[15][20][21]

  • Inert Atmosphere: All handling of DIBAL-H must be performed under an inert atmosphere (nitrogen or argon) in a certified chemical fume hood.

  • Syringe and Cannula Techniques: Use dry, inert-gas flushed syringes or cannulas for transferring DIBAL-H solutions.[21]

  • Quenching: Quenching of excess DIBAL-H and the reaction mixture must be done slowly and at low temperatures to control the exothermic reaction and gas evolution.

  • Spill Management: In case of a spill, do not use water. Use a dry chemical absorbent such as sand or vermiculite.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Over-reduction to amine/alcohol - Reaction temperature too high.[12]- Excess DIBAL-H used.- Quenching at elevated temperature.- Ensure strict temperature control at -78 °C.[17]- Use a slight excess (1.1 eq) of DIBAL-H.- Quench the reaction at -78 °C before warming.
Incomplete reaction - Insufficient DIBAL-H.- Poor quality of DIBAL-H (degraded by moisture).- Short reaction time.- Titrate the DIBAL-H solution before use.- Ensure anhydrous conditions throughout.- Extend the reaction time and monitor by TLC/GC.
Low yield after workup - Formation of gelatinous aluminum salts trapping product.[18]- Product volatility during concentration.- Use Rochelle's salt workup with vigorous stirring.[13]- Use a Fieser workup procedure.[22]- Use a rotary evaporator with a cold trap and controlled vacuum.
Presence of starting material - Incomplete reaction (see above).- Re-evaluate reaction time and stoichiometry.

Conclusion

The DIBAL-H reduction of dodec-11-enenitrile is an efficient and highly selective method for the synthesis of 11-dodecenal. The success of this protocol hinges on the strict control of reaction parameters, particularly temperature and stoichiometry, to favor the formation of the aldehyde and prevent unwanted side reactions. By following the detailed procedures and safety guidelines outlined in this application note, researchers can reliably perform this valuable transformation in their synthetic endeavors.

References

  • Wikipedia. Nitrile reduction. [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. [Link]

  • Cole-Parmer. (2004, October 5). Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane. [Link]

  • Scribd. DIBAL-H: Mechanism and Applications. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • University of Bristol School of Chemistry. OS-FGI Lecture2. [Link]

  • The Brückner Research Group, University of Connecticut. Standard Operating Procedure (SOP) For the Use of Metal Hydrides. [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Organic Chemistry Data. Nitrile to Aldehyde - Common Conditions. [Link]

  • Fiveable. (2025, August 15). DIBAL-H Definition. [Link]

  • Leah4sci. (2016, March 9). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. [Link]

  • Thieme. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 3. [Link]

  • Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [Link]

  • NPTEL. Module 2 : Reduction Reactions. [Link]

  • LibreTexts Chemistry. (2023, January 14). 20.8: Chemistry of Nitriles. [Link]

  • ResearchGate. (2018, February). Scheme 2. Synthesis of enantiomerically pure aldehyde 11. DIBAL-H = diisobutylaluminum hydride, DMF = N,N-dimethylformamide. [Link]

  • Common Organic Chemistry. Nitrile to Aldehyde (DIBAL-H). [Link]

  • Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]

Sources

hydrolysis of dodec-11-enenitrile to 11-dodecenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Hydrolysis of Dodec-11-enenitrile to 11-Dodecenoic Acid

Abstract & Strategic Overview

This application note details the conversion of dodec-11-enenitrile (C12 unsaturated nitrile) to 11-dodecenoic acid (C12 unsaturated fatty acid). While nitrile hydrolysis is a standard organic transformation, this specific substrate presents a chemo-selectivity challenge: preserving the terminal alkene (


) while quantitatively converting the nitrile (

) to a carboxylic acid.

The Core Challenge:

  • Acidic Hydrolysis Risks: Strong mineral acids (HCl/H₂SO₄) at high temperatures can induce Markovnikov hydration of the terminal double bond, leading to impurity formation (11-hydroxydodecanoic acid) or acid-catalyzed polymerization.

  • Alkaline Hydrolysis Advantage: The terminal alkene is chemically inert to hydroxide nucleophiles. Therefore, a base-catalyzed route is the Gold Standard for this transformation, ensuring high fidelity of the unsaturation.

This guide provides a validated Alkaline Hydrolysis Protocol , including a self-validating biphasic workup and analytical quality control criteria.

Scientific Background & Mechanism[1][2][3]

The transformation proceeds via the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The reaction is biphasic (organic nitrile/aqueous base) and requires a phase-transfer catalyst or a co-solvent (ethanol) to proceed at a viable rate.

Mechanism Description:

  • Nucleophilic Addition: Hydroxide (

    
    ) attacks the nitrile carbon (
    
    
    
    ), forming an imidate intermediate.
  • Tautomerization: The imidate tautomerizes to a primary amide (

    
    ).
    
  • Saponification: The amide is further hydrolyzed to the carboxylate salt (

    
    ) and ammonia (
    
    
    
    ).
  • Acidification: The final workup with mild acid yields the free fatty acid.

NitrileHydrolysis cluster_legend Reaction Phase Reactant Dodec-11-enenitrile (R-CN) Inter1 Imidate Intermediate Reactant->Inter1 + KOH/H2O Reflux Inter2 Primary Amide (R-CONH2) Inter1->Inter2 Tautomerization Salt Carboxylate Salt (R-COO- K+) Inter2->Salt + KOH - NH3 (gas) Product 11-Dodecenoic Acid (R-COOH) Salt->Product + HCl (aq) Acidification

Figure 1: Mechanistic pathway of base-catalyzed nitrile hydrolysis preserving the terminal alkene.

Experimental Protocol: Alkaline Hydrolysis

Methodology: Saponification in Aqueous Ethanol Scale: 10.0 g (approx. 55.8 mmol) of Dodec-11-enenitrile

Reagents & Equipment Table
Reagent / MaterialRoleQuantityStoichiometry
Dodec-11-enenitrile Substrate10.0 g1.0 equiv
Potassium Hydroxide (KOH) Base9.4 g~3.0 equiv
Ethanol (95% or Absolute) Co-solvent50 mL5 Vol
Deionized Water Solvent20 mL2 Vol
Hydrochloric Acid (6M) Acidifier~30 mLExcess (to pH 1)
Dichloromethane (DCM) Extraction Solvent100 mLN/A
Step-by-Step Procedure

Phase 1: Hydrolysis Reaction

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 9.4 g of KOH in 20 mL of water. Add this solution to the RBF containing 10.0 g of dodec-11-enenitrile dissolved in 50 mL of Ethanol.

    • Note: The solution may initially appear biphasic or cloudy.

  • Reflux: Heat the mixture to reflux (approx. 85°C bath temperature). Stir vigorously.

  • Ammonia Evolution: Maintain reflux for 16–24 hours .

    • Validation: Monitor the top of the condenser with damp pH paper. The evolution of ammonia gas (turning paper blue) indicates the amide-to-acid conversion is proceeding. The reaction is complete when ammonia evolution ceases and TLC indicates consumption of the nitrile.

Phase 2: Workup & Isolation 5. Solvent Removal (Critical): Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Why? Removing ethanol prevents the formation of the ethyl ester (ethyl 11-dodecenoate) during the subsequent acidification step.
  • Dilution: Dilute the remaining aqueous residue with 50 mL of water.
  • Non-Polar Wash: Extract the alkaline aqueous layer with 30 mL of Diethyl Ether or Hexane.
  • Purpose: This removes any unreacted nitrile or non-polar impurities. Discard this organic layer.
  • Acidification: Cool the aqueous layer (containing the product as a potassium salt) in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH reaches ~1.
  • Observation: The solution will become cloudy as the free fatty acid oils out or precipitates.
  • Extraction: Extract the acidified aqueous mixture with Dichloromethane (DCM) (
    
    
    mL).
  • Drying: Combine the DCM layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (
    
    
    ).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 11-dodecenoic acid.
Purification

For high-purity applications (e.g., polymer synthesis standards), purify the crude oil via Vacuum Distillation .

  • Boiling Point: Approx. 166–169°C at 3 mmHg [1].[1]

  • Alternative: Silica gel chromatography (Hexane:Ethyl Acetate 9:1).

Analytical Quality Control (QC)

To ensure the integrity of the product, verify the following spectral features.

Infrared Spectroscopy (FT-IR)
Functional GroupDiagnostic SignalChange from Substrate
Nitrile (C≡N) ~2250 cm⁻¹Disappears (Complete conversion)
Carbonyl (C=O) ~1710 cm⁻¹Appears (Strong, sharp)
Hydroxyl (O-H) 2500–3300 cm⁻¹Appears (Broad, carboxylic acid dimer)
Alkene (C=C) ~1640 cm⁻¹Remains (Weak, confirms preservation)
Nuclear Magnetic Resonance (¹H-NMR)

Solvent:



  • Terminal Alkene: Multiplet at

    
     5.8 ppm (1H, 
    
    
    
    ) and distinct splitting at
    
    
    4.9–5.0 ppm (2H,
    
    
    ).
  • Alpha-Methylene: Triplet at

    
     2.35 ppm (
    
    
    
    ).
    • Note: In the nitrile reactant, this triplet is typically at

      
       2.33 ppm, but the shift is subtle. The key is the integration of the acidic proton.
      
  • Acidic Proton: Broad singlet at

    
     10–12 ppm (1H, 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis (Amide intermediate remains).Extend reflux time; ensure KOH excess is maintained. Check for ammonia evolution.
Ethyl Ester Impurity Ethanol not removed before acidification.Ensure complete evaporation of ethanol in Step 5 before adding HCl.
Alkene Loss Acid concentration too high or temp too high during workup.Keep acidification step cold (0°C). Do not reflux in acid.
Emulsion during Extraction Surfactant nature of fatty acid.Add solid NaCl to saturate the aqueous phase; use DCM instead of Ether.

Workflow Visualization

Workflow Start Start: Dodec-11-enenitrile + KOH + EtOH/H2O Reflux Reflux 16-24h (Monitor NH3 evolution) Start->Reflux Evap Evaporate Ethanol (Prevents Esterification) Reflux->Evap Wash Wash Aqueous Phase with Ether (Remove impurities) Evap->Wash Acidify Acidify with HCl to pH 1 (Precipitate Fatty Acid) Wash->Acidify Extract Extract with DCM Dry & Concentrate Acidify->Extract Final Pure 11-Dodecenoic Acid Extract->Final

Figure 2: Operational workflow for the isolation of 11-dodecenoic acid.

References

  • Organic Syntheses , Coll. Vol. 4, p. 398 (1963); Vol. 38, p. 47 (1958). Procedure for trans-2-Dodecenoic Acid (Analogous hydrolysis conditions).Link

  • Sigma-Aldrich . 11-Dodecenoic acid Analytical Standard Product Page. Link

  • BenchChem . Application Notes and Protocols for the Synthesis of 11-Dodecenoic Acid. Link

  • PubChem . 11-Dodecenoic acid Compound Summary. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for nitrile hydrolysis mechanisms).

Sources

using dodec-11-enenitrile in olefin metathesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Olefin Metathesis of Dodec-11-enenitrile

Executive Summary

This guide details the protocols for utilizing dodec-11-enenitrile in olefin metathesis reactions. While nitrile-functionalized olefins have historically been regarded as challenging due to the coordinating ability of the cyano group (acting as a catalyst poison), dodec-11-enenitrile represents a "distal" substrate where the functional group is sufficiently removed from the reactive alkene site (


 spacer).

This application note focuses on two primary transformations:

  • Self-Metathesis (SM): Homodimerization to generate 1,22-docosanedioic acid dinitrile precursors (critical for Nylon-12,12 synthesis).

  • Cross-Metathesis (CM): Functionalization with acrylates to generate bifunctional monomers.

Mechanistic Insight: The "Nitrile Trap"

Before executing protocols, researchers must understand the competing equilibria. The nitrile nitrogen possesses a lone pair capable of coordinating to the Ruthenium (Ru) center of the catalyst.

  • Productive Cycle: The Ru-alkylidene coordinates with the olefinic double bond.

  • Non-Productive Cycle (The Trap): The nitrile coordinates to the Ru, creating a dormant species. This is reversible but slows reaction kinetics (

    
    ).
    

Key Strategy: Unlike proximal nitriles (e.g., acrylonitrile), the distal nature of dodec-11-enenitrile minimizes the "chelate effect." However, intermolecular coordination still occurs. To overcome this, we utilize concentration (to favor olefin binding) and temperature (to increase the dissociation rate of the Ru-Nitrile complex).

NitrileMechanism Cat Active Ru-Catalyst Coord Olefin Coordination (Productive) Cat->Coord + Olefin Trap Nitrile Coordination (Dormant/Off-Cycle) Cat->Trap + Nitrile (Reversible) Substrate Dodec-11-enenitrile (Substrate) Substrate->Coord Metacycle Metallacyclobutane Coord->Metacycle Product Product (Dimer/CM) Metacycle->Product - Ethylene Product->Cat Regeneration

Figure 1: Kinetic competition between productive olefin metathesis and non-productive nitrile coordination.

Catalyst Selection Guide

CatalystTypeSuitability for NitrilesNotes
Grubbs 2nd Gen (G2) Ru-benzylidene with NHC ligandHigh Excellent activity. However, phosphine dissociation can be inhibited by high nitrile concentrations.
Hoveyda-Grubbs 2nd Gen (HG2) Phosphine-free, chelated etherOptimal The rigid chelate mechanism makes it more robust against nitrile poisoning. Preferred for scale-up.
Grubbs 1st Gen (G1) Bis-phosphineLow Generally intolerant of functional groups; nitriles will rapidly deactivate G1.

Protocol A: Self-Metathesis (Dimerization)

Objective: Synthesis of (E)-docosa-11-enedinitrile (C22 dinitrile). Reaction Class: Equilibrium-controlled.

Materials
  • Substrate: Dodec-11-enenitrile (>98% purity, peroxide-free).

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG2).[1]

  • Solvent: None (Neat) or Toluene (if viscosity is an issue).

  • Additives: 1,4-Benzoquinone (optional, suppresses isomerization).

Step-by-Step Methodology
  • Pre-treatment: Pass dodec-11-enenitrile through a short pad of activated neutral alumina to remove trace peroxides and water. This is critical for catalyst longevity.

  • Setup: Charge a Schlenk flask with the substrate (e.g., 10 mmol, 1.79 g).

  • Catalyst Addition: Inside a glovebox or under Argon flow, add HG2 catalyst (0.1 mol% to 0.5 mol%).

    • Note: For neat reactions, dissolve the catalyst in a minimal amount of DCM (0.5 mL) before adding to the bulk substrate to ensure homogeneity.

  • Reaction (Vacuum Driven):

    • Connect the flask to a vacuum line (100–200 mbar).

    • Heat the mixture to 50°C .

    • Why Vacuum? Metathesis releases ethylene gas. Removing it shifts the equilibrium toward the dimer (Le Chatelier’s principle).

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification:

    • The product is a solid at room temperature.

    • Recrystallize from Ethanol or Acetone to obtain white crystals.

Expected Yield: 85–92% Data Validation:

  • 1H NMR: Disappearance of terminal alkene multiplet (

    
     5.8 ppm). Appearance of internal alkene triplet (
    
    
    
    5.4 ppm).

Protocol B: Cross-Metathesis (Functionalization)

Objective: Synthesis of Methyl 12-cyanododec-2-enoate. Reaction Class: Kinetic control (Type I olefin + Type II olefin).

Materials
  • Substrate A: Dodec-11-enenitrile (Type I - Rapid homodimerization).

  • Substrate B: Methyl Acrylate (Type II - Electron deficient, slow homodimerization).

  • Catalyst: Grubbs 2nd Gen (G2) or HG2.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Stoichiometry: Use 2.5 to 3 equivalents of Methyl Acrylate relative to the nitrile.

    • Reasoning: Excess acrylate suppresses the homodimerization of the nitrile.

  • Setup: Dissolve Dodec-11-enenitrile (1.0 equiv) and Methyl Acrylate (3.0 equiv) in DCM (0.2 M concentration).

  • Reflux: Heat to mild reflux (40°C).

  • Catalyst Addition: Add G2 catalyst (2 mol%) as a solid or solution.

  • Duration: Stir for 12 hours under inert atmosphere (Nitrogen/Argon).

    • Note: Do not use vacuum here, as Methyl Acrylate is volatile.

  • Workup: Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Start Start: Dodec-11-enenitrile Pretreat Alumina Filtration (Remove Peroxides) Start->Pretreat Decision Select Pathway Pretreat->Decision SM Self-Metathesis (Neat, 50°C, Vacuum) Decision->SM Target: Dimer CM Cross-Metathesis (+ Methyl Acrylate 3eq, DCM) Decision->CM Target: Ester Quench1 Quench: Ethyl Vinyl Ether SM->Quench1 Cryst Recrystallization (EtOH) Quench1->Cryst Chrom Column Chromatography CM->Chrom

Figure 2: Operational workflow for processing dodec-11-enenitrile.

Troubleshooting & Optimization

Isomerization (The Hidden Yield Killer)

Long-chain olefins are prone to double-bond migration (isomerization) catalyzed by Ru-hydride species formed during decomposition.

  • Symptom: NMR shows multiplet signals shifting, or GC shows multiple peaks with identical mass.

  • Solution: Add 1,4-Benzoquinone (10 mol% relative to catalyst) . This oxidizes Ru-H species back to active Ru species, suppressing migration without killing metathesis activity.

Incomplete Conversion

If the reaction stalls at 60-70% conversion:

  • Check Purity: Nitriles from biological sources (like castor oil derivatives) often contain trace free amines. These are fatal to the catalyst. Acid wash (1M HCl) followed by drying might be required.

  • Increase Temp: Raise temperature to 60-80°C (switch solvent to Toluene). This destabilizes the Ru-Nitrile resting state.

References

  • Fogg, D. E., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalysts. MDPI. [Link]

  • Grubbs, R. H., et al. (2000).[2] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[3] [Link]

  • Bruneau, C., et al. (2010). Cross metathesis of bio-sourced fatty nitriles with acrylonitrile. Green Chemistry. [Link]

  • Grela, K., et al. (2015). Olefin metathesis in air: Catalyst stability and decomposition. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Dodec-11-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dodec-11-enenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this reactive monomer. Uncontrolled polymerization can compromise experimental integrity, lead to product loss, and in some cases, create safety hazards.[1][2] This guide offers troubleshooting advice and preventative measures to ensure the stability of your dodec-11-enenitrile samples.

I. Understanding the Risk: The Chemistry of Dodec-11-enenitrile Polymerization

Dodec-11-enenitrile is a bifunctional molecule containing both a terminal alkene (C=C) and a nitrile (C≡N) group.[3] The terminal double bond is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[2][4][] Once initiated, individual monomer units rapidly add to the growing polymer chain, which can result in the sample becoming viscous or solidifying entirely.

The nitrile group itself is generally less prone to polymerization under typical storage conditions but can participate in certain polymerization reactions, especially at elevated temperatures or in the presence of specific catalysts.[6][7] The primary concern for storage stability is the free-radical polymerization of the alkene group.

Troubleshooting and FAQs

Here we address common issues encountered during the storage of dodec-11-enenitrile in a question-and-answer format.

Q1: My dodec-11-enenitrile sample has become viscous or has solidified in the container. What happened?

A1: This is a clear indication that polymerization has occurred. The increase in viscosity is due to the formation of long polymer chains from the individual monomer units. This process is often initiated by one or more of the following factors:

  • Inadequate Inhibition: The polymerization inhibitor, a chemical added to prevent this reaction, may have been depleted or was not present in a sufficient concentration.

  • Improper Storage Temperature: Elevated temperatures can accelerate the rate of polymerization, even in the presence of an inhibitor.[2]

  • Exposure to Light: UV light can provide the energy to initiate the formation of free radicals, triggering polymerization.

  • Presence of Contaminants: Impurities such as peroxides (often found in older solvents) or certain metals can act as polymerization initiators.

Q2: Can I reverse the polymerization of my dodec-11-enenitrile sample?

A2: Unfortunately, reversing the polymerization of dodec-11-enenitrile is generally not feasible in a laboratory setting. The process forms stable carbon-carbon single bonds, and depolymerization would require significant energy input, likely leading to the degradation of the molecule. It is best to consider the polymerized sample as lost and focus on preventing this issue with future samples.

Q3: I suspect my dodec-11-enenitrile is starting to polymerize, but it's not yet solid. What should I do?

A3: If you observe a slight increase in viscosity, immediately cool the sample to a low temperature (e.g., in an ice bath or refrigerator) to slow down the reaction rate. If you have a suitable polymerization inhibitor on hand and are confident in your ability to handle it safely, you can add a small amount to the sample. However, it is crucial to ensure the inhibitor is compatible and that you are not creating a new hazard. Consulting the manufacturer's safety data sheet (MSDS) or technical support is highly recommended in this situation.[8]

Q4: What are polymerization inhibitors, and how do they work?

A4: Polymerization inhibitors are chemical compounds that are added to reactive monomers to prevent their spontaneous polymerization.[][9] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4] When a free radical is formed in the monomer, the inhibitor molecule reacts with it to form a stable, non-reactive species, thus terminating the polymerization chain.[4][10]

Common classes of inhibitors for unsaturated compounds include:

  • Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[1][2] These are highly effective radical scavengers.

  • Quinones: Benzoquinone and its derivatives are also used to inhibit polymerization.[1][10]

  • Aromatic Amines: Compounds like p-phenylenediamine can act as inhibitors.[10]

  • Stable Radicals: TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is a stable free radical that is highly effective at trapping other radicals.[1][2]

The choice of inhibitor depends on the specific monomer and the intended application.[1]

Q5: My experimental protocol requires the removal of the inhibitor. How can I do this safely?

A5: Removing an inhibitor is a common step before using a monomer in a polymerization reaction. The method for removal depends on the type of inhibitor used.[11]

  • Distillation: For non-volatile inhibitors like hydroquinone, the monomer can often be purified by distillation under reduced pressure. It is crucial to add a small amount of a non-volatile inhibitor to the distillation flask to prevent polymerization at the elevated temperatures of distillation.[12] The receiving flask should be cooled and may also contain a small amount of inhibitor.[12]

  • Washing: Some inhibitors, like hydroquinone, can be removed by washing with an alkaline solution (e.g., dilute sodium hydroxide) to form a water-soluble salt.[11]

  • Column Chromatography: Passing the monomer through a column of a suitable adsorbent, such as activated alumina, can remove some inhibitors. However, be aware that acidic stationary phases can sometimes initiate polymerization.[12]

Always consult the product's technical documentation for the recommended inhibitor removal procedure.

II. Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the polymerization of dodec-11-enenitrile. Adhering to the following guidelines will significantly enhance the stability and shelf-life of your material.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at low temperatures, preferably in a freezer (-20 °C).[12]Lower temperatures significantly reduce the rate of potential polymerization reactions.
Light Exposure Store in an amber or opaque container to protect from light.[12]UV light can initiate free-radical formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[12]This prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.
Inhibitor Ensure the presence of a suitable inhibitor at the recommended concentration (typically 100-1000 ppm).[12]The inhibitor is the primary defense against premature polymerization.
Material Compatibility
MaterialCompatibilityRationale
Stainless Steel RecommendedInert and does not promote polymerization.[13]
Glass RecommendedInert, especially amber glass which protects from light.
Polyethylene (HDPE) Suitable (check for chemical compatibility)Opaque HDPE can be a good option.[13]
Copper and Copper Alloys Not RecommendedCan act as catalysts for polymerization.[13]
Carbon Steel Not RecommendedCan promote polymerization.[13]
Experimental Workflow for Safe Storage

The following protocol outlines the steps for safely storing dodec-11-enenitrile upon receipt and during use.

Protocol 1: Initial Receipt and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of polymerization (e.g., increased viscosity, solidification).

  • Verify Inhibitor: If possible, confirm the presence and concentration of the polymerization inhibitor. This may require analytical techniques if not specified on the certificate of analysis.

  • Inert Atmosphere: If the container has been opened, flush the headspace with an inert gas (argon or nitrogen) before re-sealing.

  • Seal Tightly: Ensure the container is sealed tightly to prevent exposure to air and moisture.

  • Store Properly: Place the sealed container in a freezer at the recommended temperature, protected from light.

Protocol 2: Aliquoting and Handling

  • Minimize Exposure: When removing an aliquot, allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

  • Clean Equipment: Use clean, dry glassware and syringes to avoid introducing contaminants.

  • Reseal and Store: After taking the aliquot, flush the headspace of the main container with inert gas, reseal tightly, and return to the freezer.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when dealing with potential dodec-11-enenitrile polymerization.

Troubleshooting_Polymerization start Inspect Dodec-11-enenitrile Sample is_viscous Is the sample viscous or solid? start->is_viscous polymerized Polymerization has occurred. Dispose of sample safely. is_viscous->polymerized Yes not_viscous Sample appears normal. Proceed with caution. is_viscous->not_viscous No check_storage Review storage conditions: - Temperature - Light exposure - Atmosphere - Inhibitor presence not_viscous->check_storage correct_storage Correct storage conditions. Monitor sample closely. check_storage->correct_storage use_sample Use sample in experiment. correct_storage->use_sample

Caption: Troubleshooting flowchart for dodec-11-enenitrile polymerization.

Polymerization Inhibition Mechanism

The diagram below illustrates the general mechanism by which a free-radical inhibitor protects dodec-11-enenitrile from polymerization.

Inhibition_Mechanism initiator Initiator (Heat, Light, Impurity) radical Free Radical (R•) initiator->radical monomer Dodec-11-enenitrile (Monomer) propagating_radical Propagating Radical (M-R•) monomer->propagating_radical radical->monomer + Monomer polymer Polymer Chain propagating_radical->polymer + n Monomers inhibitor Inhibitor (IH) propagating_radical->inhibitor + Inhibitor stable_species Stable, Non-Reactive Species inhibitor->stable_species

Caption: Simplified mechanism of free-radical polymerization and inhibition.

III. References

  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?

  • Sigma-Aldrich. Dodec-11-enenitrile | 5048-44-2.

  • HSE. (2004, December). Fire and Explosion Risk - Reactive Monomers.

  • National Center for Biotechnology Information. Dodecanenitrile. PubChem Compound Database.

  • Grokipedia. Polymerisation inhibitor.

  • Benchchem. Preventing polymerization of nitroalkenes in synthesis.

  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.

  • Specialty Chemicals. Safe Handling Guide UV/EB Materials.

  • Wikipedia. (n.d.). Polymerisation inhibitor.

  • ChemPoint.com. Eastman Hydroquinone Inhibitors for Polymerization, Product Article.

  • Cheméo. (n.d.). Chemical Properties of Dodecanenitrile (CAS 2437-25-4).

  • Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

  • Praxair. (2015, April 23). Styrene Monomer, Stabilized.

  • Journal of Agricultural and Food Chemistry. (2001, March 15). In vitro test for the effectiveness of antioxidants as inhibitors of thiyl radical-induced reactions with unsaturated fatty acids.

  • BOC Sciences. Polymerization Inhibitors.

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors.

  • Toxic Docs. and Protection Monomer Storage.

  • Google Patents. US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods.

  • Benchchem. A Comparative Guide to Alternative Nitrile Compounds for Polymer Synthesis.

  • ResearchGate. (2025, August 7). Effects of Inhibitors and Retarders on Low Temperature Free Radical Crosslinking Polymerization between Styrene and Vinyl Ester Resin.

  • ChemScene. Polymerization Inhibitors.

  • National Center for Biotechnology Information. Dodec-11-en-2-one. PubChem Compound Database.

  • Sanna, M., Distinto, S., Meleddu, R., Deplano, A., Angius, R., Maccioni, E., ... & Alcaro, S. (2018). Exploring N-acyl-4-azatetracyclo[5.3.2.0 2,6 .0 8,10 ]dodec-11-enes as 11β-HSD1 Inhibitors. Molecules, 23(3), 553.

  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile.

  • National Center for Biotechnology Information. 11-Dodecenal. PubChem Compound Database.

  • MedChemExpress. 11-Dodecenoic acid (Dodec-11-enoic acid).

  • Wikipedia. (n.d.). Nitrile.

  • Google Patents. US4156690A - Method for preparing unsaturated nitriles.

  • EBSCO. Nitriles | Chemistry | Research Starters.

  • Royal Society of Chemistry. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes.

  • MDPI. (2023, January 17). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.

  • Royal Society of Chemistry. Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes.

  • MDPI. (2020, July 27). Progress in Reaction Mechanisms and Reactor Technologies for Thermochemical Recycling of Poly(methyl methacrylate).

  • MDPI. (2022, November 11). The Effect of the Degree of Polymerization and Polymer Composition on the Temperature Responsiveness of Cholesteric Semi-Interpenetrating Networks.

  • MDPI. (2025, June 2). Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane.

Sources

Technical Support Guide: Optimizing Cyanation of Alkenyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Barrier

Cyanation of alkenyl bromides (vinylic bromides) is fundamentally different from alkyl halide substitution. The


-hybridized carbon-bromine bond is stronger and shorter, rendering standard 

nucleophilic displacement impossible.

Why your reaction is failing:

  • Electronic Repulsion: The electron-rich

    
    -system repels the incoming cyanide nucleophile.
    
  • Catalyst Poisoning: Cyanide (

    
    ) is a potent 
    
    
    
    -donor and
    
    
    -acceptor. In high concentrations, it binds irreversibly to the metal center (Pd, Ni, or Cu), forming stable "ate" complexes (e.g.,
    
    
    ) that shut down the catalytic cycle.
  • Stereochemical Scrambling: Harsh conditions required to activate the C-Br bond often lead to thermodynamic equilibration, destroying the E/Z geometry of your starting material.

Diagnostic Workflow: Select Your Protocol

Before starting, map your substrate to the correct method. Do not use a "one-size-fits-all" aryl halide protocol.

CyanationWorkflow Start START: Alkenyl Bromide Substrate CheckSens Contains Sensitive FGs? (Aldehydes, free -OH, enolizable ketones) Start->CheckSens ProtoA PROTOCOL A: Pd + Acetone Cyanohydrin (Chemoselective & Mild) CheckSens->ProtoA Yes CheckSafety Is Cyanide Handling Restricted? (Avoid free HCN/NaCN?) CheckSens->CheckSafety No ProtoB PROTOCOL B: Pd + K4[Fe(CN)6] (Slow Release, Non-Toxic Source) CheckSafety->ProtoB Yes (Safety First) ProtoC PROTOCOL C: Cu-Mediated (WARNING: Often Inert for Bromides) CheckSafety->ProtoC No (Standard Lab) Switch Switch to Alkenyl IODIDE ProtoC->Switch Low Yield/No Rxn ProtoD PROTOCOL D: CuI + Phenanthroline (Stereoretentive for Iodides) Switch->ProtoD

Figure 1: Decision matrix for selecting the optimal cyanation strategy based on substrate stability and safety constraints.

Standard Operating Procedures (SOPs)

Protocol A: The Chemoselective "Gold Standard" (Acetone Cyanohydrin)

Best for: Complex substrates, sensitive functional groups, and ensuring E/Z retention. Mechanism: Acetone cyanohydrin (ACH) acts as a "masked" cyanide source. It releases


 in equilibrium, keeping the concentration of free cyanide low enough to prevent catalyst poisoning but high enough to drive the reaction.
ComponentEquivalentsRole
Alkenyl Bromide 1.0Substrate
Acetone Cyanohydrin 1.1 - 1.5Cyanide Source (Masked)

0.025 (2.5 mol%)Pre-catalyst
DPPP 0.05 (5 mol%)Bidentate Ligand (Crucial for bite angle)
TMEDA 1.2Base (Neutralizes HCN)
DMF 0.2 MSolvent (Polar aprotic is mandatory)

Step-by-Step:

  • Degas: Charge a reaction vial with

    
     and DPPP (1,3-bis(diphenylphosphino)propane). Purge with Argon/Nitrogen.
    
  • Solubilize: Add anhydrous DMF and stir at RT for 10 mins to form the active ligand-Pd complex (solution often turns orange/yellow).

  • Add Reagents: Add the alkenyl bromide, followed by TMEDA.

  • Initiate: Add Acetone Cyanohydrin via syringe.

  • Heat: Seal and heat to 100°C for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.
    

Why this works: This method is reported to be chemoselective , capable of cyanating an alkenyl bromide in the presence of an aryl bromide, which remains untouched [1].[1]

Protocol B: The "Slow-Release" Safety Protocol ( )

Best for: Large scale reactions, safety-restricted labs, and preventing catalyst poisoning without handling volatile liquids. Mechanism: The iron-cyanide bond is strong. At elevated temperatures (


), cyanide dissociates slowly from the Fe center. This "kinetic throttling" ensures the Pd catalyst is never overwhelmed by 

.
ComponentEquivalentsRole
Alkenyl Bromide 1.0Substrate

0.25Cyanide Source (Provides 6 CN ligands)

0.02 (2 mol%)Catalyst

1.0Base
DMA/Water 1:1 or Pure DMASolvent (Water can aid solubility)

Step-by-Step:

  • Mix Solids: Combine Alkenyl bromide,

    
    , 
    
    
    
    , and
    
    
    in a pressure tube.
  • Solvent: Add DMA (N,N-Dimethylacetamide). Note:

    
     is insoluble in most organics; the reaction is heterogeneous.
    
  • Heat: Vigorous stirring is required. Heat to 120-140°C .

    • Critical Note: Below 120°C, cyanide release is often too slow.

  • Monitor: Reaction times are typically 16-24 hours.

  • Workup: Filter through Celite to remove iron salts.

Troubleshooting & FAQs

Issue 1: "My reaction is stuck at 0% conversion."

Diagnosis: Catalyst Poisoning or Inert Substrate.

  • The Poisoning Check: Did the solution turn black immediately upon adding cyanide? If yes, Pd black precipitated.

    • Fix: Switch to Protocol B (

      
      ) or use slow addition (syringe pump) of the cyanide source.
      
  • The Substrate Check: Are you using a Copper-only protocol (Rosenmund-von Braun)?

    • Fix:Stop. Copper-catalyzed cyanation is generally ineffective for alkenyl bromides (unlike iodides) due to the high activation energy of the C-Br bond [2]. You must use Palladium (Protocol A) or convert your bromide to an iodide (Finkelstein reaction) before using Copper.

Issue 2: "I'm losing Stereochemistry (E/Z isomerization)."

Diagnosis: Thermal equilibration or Radical mechanism.

  • The Cause: Prolonged heating at

    
     can cause thermodynamic relaxation to the more stable isomer (usually E).
    
  • Fix:

    • Use Protocol A (Acetone Cyanohydrin) which operates at a lower temp (100°C) and proceeds via a concerted Pd(II) mechanism, minimizing radical intermediates.

    • Avoid "ligand-free" conditions which are less distinct in their steric control. Use bidentate ligands like DPPP or Xantphos.

Issue 3: "I see Homocoupling (Diene formation)."

Diagnosis: Oxidative Homocoupling.

  • The Cause: Presence of Oxygen.

    
    .
    
  • Fix: Degas solvents rigorously (freeze-pump-thaw or sparging with Ar for 20 mins). Ensure the reaction vessel is backfilled with inert gas.[2]

Issue 4: "Can I use CuCN?"

Answer: Generally, No for bromides. While CuCN works for aryl iodides and some activated aryl bromides at high temps (


), it is often inert toward unactivated alkenyl bromides. If you must use Copper, you need to add a diamine ligand (like DMEDA or 1,10-phenanthroline) and likely switch to the Alkenyl Iodide  [3].

Mechanism & Logic Visualization

Understanding the "Goldilocks Zone" of Cyanide Concentration is key to yield.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Alkenyl Bromide Poison DEAD END: [Pd(CN)4]2- Species Pd0->Poison Irreversible Binding OxAdd->Poison LigandEx Ligand Exchange (Ar-Pd-CN) OxAdd->LigandEx CN- Prod Reductive Elimination (Product Ar-CN) LigandEx->Prod Fast Prod->Pd0 Regeneration HighCN High [CN-] Source (e.g., NaCN all at once) HighCN->Poison Excess CN- LowCN Controlled [CN-] Source (ACH or K4[Fe(CN)6]) LowCN->LigandEx Slow Release

Figure 2: The Catalytic Cycle vs. Poisoning Trap. Controlled release of cyanide (Green path) is essential to maintain the active Pd cycle and avoid the irreversible formation of inactive palladate complexes (Red path).

References

  • Powell, K. J., Han, L. C., Sharma, P., & Moses, J. E. (2014).[1] Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Taillefer, M., Ouali, A., Renard, B., & Spindler, J. F. (2006). Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides.[3] Chemistry – A European Journal, 12(20), 5301–5313. (Note: Contextualizes the difficulty of Cu-catalyzed vinylation compared to iodides). [Link]

  • Organic Syntheses. (2016). Copper-Catalyzed Cyanation of Alkenyl Iodides. Org.[1][4][5][6] Synth., 93, 163-177.[4] (Explicitly notes alkenyl bromides are inert under these Cu conditions). [Link]

Sources

Technical Support Center: Troubleshooting Nitrile to Aldehyde Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrile reduction to aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical chemical transformation. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction with DIBAL-H is resulting in very low conversion to the aldehyde. What are the most likely causes?

Low conversion is a frequent issue and can often be traced back to a few key parameters. Let's break down the possibilities:

  • Reagent Stoichiometry and Quality: Diisobutylaluminum hydride (DIBAL-H) is a moisture-sensitive reagent. Its quality can degrade over time if not stored properly under an inert atmosphere. It's crucial to use a freshly opened bottle or a recently titrated solution. Ensure you are using at least one equivalent of DIBAL-H relative to your nitrile.[1][2] An excess (1.1-1.2 equivalents) is often recommended to ensure the reaction goes to completion.[3][4]

  • Reaction Temperature: This is arguably the most critical factor. The reduction of a nitrile to an aldehyde with DIBAL-H must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to stabilize the intermediate imine-aluminum complex.[5][6] If the temperature rises, two undesirable outcomes can occur: over-reduction to the primary amine or decomposition of the intermediate.[1][6]

  • Reaction Time: While the reaction is generally fast, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[5]

  • Solvent Purity: The solvent must be anhydrous. The presence of water will consume the DIBAL-H, leading to lower effective stoichiometry and reduced conversion. Common anhydrous solvents for this reaction include toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[3][5]

Troubleshooting Guide

Problem 1: Significant amount of starting nitrile remains unreacted.

If you've confirmed low conversion via techniques like NMR, GC, or LC-MS, this troubleshooting workflow will help you pinpoint the issue.

G start Low Conversion: Starting Material Remains check_reagent Verify DIBAL-H Activity & Stoichiometry (Use fresh/titrated reagent, 1.1-1.2 eq.) start->check_reagent check_temp Confirm Reaction Temperature (Maintain at -78 °C) check_reagent->check_temp Reagent OK fail Issue Persists: Consult Further check_reagent->fail Reagent Degraded check_solvent Ensure Anhydrous Conditions (Use dry solvent and glassware) check_temp->check_solvent Temp. OK check_temp->fail Temp. Too High check_time Monitor Reaction Progress (Use TLC to confirm completion) check_solvent->check_time Solvent OK check_solvent->fail Solvent Wet success Problem Resolved: High Conversion Achieved check_time->success Reaction Complete check_time->fail Incomplete Reaction

Troubleshooting Workflow for Low Conversion

Q2: My reaction is producing the primary amine as a major byproduct. How can I prevent this over-reduction?

The formation of the primary amine is a classic side reaction in nitrile reductions and is almost always a result of the reaction temperature being too high or the use of an inappropriate reducing agent.[7][8]

  • Strict Temperature Control: The intermediate formed after the initial hydride attack is an imine-aluminum complex.[3][9] At low temperatures (-78 °C), this complex is relatively stable.[6] However, if the temperature increases, this intermediate can be further reduced by another equivalent of DIBAL-H to the corresponding amine.[6][7] It is critical to add the DIBAL-H solution dropwise to the cooled nitrile solution to manage the exothermic nature of the reaction and maintain a low internal temperature.[4]

  • Choice of Reducing Agent: DIBAL-H is preferred for this transformation precisely because it is a bulky reducing agent, which helps to disfavor a second hydride addition to the intermediate imine.[1][10] Stronger, less sterically hindered reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles all the way to primary amines.[2][7][11]

Comparative Overview of Common Reducing Agents
Reducing AgentTypical Product from NitrileKey Considerations
DIBAL-H AldehydeRequires strict low-temperature control (-78 °C) to prevent over-reduction.[1][12]
LiAlH₄ Primary AmineHighly reactive; will fully reduce the nitrile.[8][11]
Raney Nickel/Formic Acid AldehydeCan be an alternative, but may require elevated temperatures for some substrates.[9][12]
SnCl₂/HCl (Stephen Reduction) AldehydeA classic method, but often less efficient and chemoselective than DIBAL-H.[9][13]
Q3: The work-up of my DIBAL-H reaction is problematic, resulting in a gelatinous emulsion and low isolated yield. What is the best work-up procedure?

The formation of aluminum salt emulsions during work-up is a common frustration. The goal is to efficiently quench the reaction and remove the aluminum byproducts without compromising the aldehyde product.

Recommended Work-up Protocol (Fieser Method Variation):

  • Quench Excess DIBAL-H: While maintaining the reaction at -78 °C, slowly and carefully add methanol to quench any unreacted DIBAL-H.[3][5]

  • Hydrolyze the Imine Complex: Allow the reaction to warm to room temperature. Then, slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[1][5] Stir the biphasic mixture vigorously until two clear layers form. The tartrate chelates with the aluminum salts, breaking up the emulsion.[1]

  • Extraction: Separate the layers and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).[3]

  • Wash and Dry: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

An alternative for acid-stable aldehydes is to perform an acidic work-up with dilute HCl (e.g., 1M).[3] This also effectively hydrolyzes the imine and dissolves the aluminum salts. However, care must be taken as aldehydes can be sensitive to acidic conditions.

G start Reaction Complete at -78 °C quench 1. Quench with MeOH at -78 °C start->quench warm 2. Warm to RT quench->warm rochelle 3. Add Saturated Rochelle's Salt Solution warm->rochelle stir 4. Stir Vigorously Until Two Clear Layers Form rochelle->stir extract 5. Separate and Extract Aqueous Layer stir->extract wash_dry 6. Combine Organics, Wash, Dry, Concentrate extract->wash_dry product Isolated Aldehyde wash_dry->product

Recommended Work-up Workflow

Q4: Can you explain the mechanism of the DIBAL-H reduction of a nitrile to an aldehyde?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through two main stages:

  • Hydride Addition: The aluminum center in DIBAL-H is a Lewis acid and coordinates to the Lewis basic nitrogen of the nitrile. This coordination makes the nitrile carbon more electrophilic. An intramolecular hydride transfer from the aluminum to the nitrile carbon then occurs, breaking one of the pi bonds of the nitrile and forming an imine-aluminum complex.[2][3][9]

  • Hydrolysis: This intermediate is stable at low temperatures.[6] During the aqueous work-up, the imine is hydrolyzed. The nitrogen is protonated, and water attacks the imine carbon. A series of proton transfers results in the expulsion of ammonia and the formation of the final aldehyde product.[1][9]

G cluster_0 Step 1: Hydride Addition (at -78 °C) cluster_1 Step 2: Aqueous Work-up Nitrile R-C≡N Complex [Imine-Aluminum Complex] Nitrile->Complex + DIBAL-H DIBAL DIBAL-H Imine Imine Intermediate Complex->Imine Release upon work-up Aldehyde R-CHO Imine->Aldehyde + H₂O (Hydrolysis) H2O H₂O

Simplified Reaction Mechanism

Experimental Protocol: General Procedure for Nitrile Reduction with DIBAL-H

This protocol is a general guideline and may require optimization for specific substrates.[3]

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous solvent (e.g., Toluene, DCM, or THF)

  • DIBAL-H (1.0 M solution in a suitable solvent, 1.1-1.2 eq)

  • Methanol

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or DCM)

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.

  • Charge the flask with the nitrile and the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise via syringe over 15-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Add the saturated Rochelle's salt solution and stir vigorously until two clear layers are observed.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the product as needed (e.g., by column chromatography or distillation).

References

Sources

optimizing reaction temperature for nucleophilic substitution with NaCN

[1]

Welcome to the Reaction Optimization Hub. Current Topic: Thermal Parameters for Cyanation (

Role:
⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING

1. Acute Toxicity: Sodium cyanide is lethal.[1] Ingestion or absorption of <200 mg can be fatal.[1] 2. HCN Generation: Contact with acid or moisture (hydrolysis) releases Hydrogen Cyanide gas.[1][2] Never acidify cyanide waste streams without prior oxidation. 3.[1] Thermal Runaway (DMSO/DMF Hazard): While polar aprotic solvents (DMSO, DMF) accelerate nucleophilic substitution, they possess severe thermal hazards.[1] DMSO is thermally unstable and can decompose explosively at elevated temperatures, a process often catalyzed by halides and basic salts (like NaCN).[1]

  • Guideline: Do not exceed 80°C in DMSO/NaCN mixtures without rigorous calorimetry data (DSC/ARC).

Module 1: The Temperature-Solvent Matrix

The "optimal" temperature is entirely dependent on your solvent system.[1] A temperature that is efficient in water is dangerous in DMSO.[1]

Table 1: Solvent-Dependent Temperature Guidelines

Solvent SystemMechanism DominanceTypical Temp RangeKinetic ProfileRisk Factor
Ethanol/Water (70:30)

(Solvated)
Reflux (75–85°C)Slow to Moderate.[1] Requires higher temp to overcome solvation shell.[1]Low. Main risk is HCN evolution if pH drops.[1]
DMSO or DMF

(Naked Anion)
20°C – 60°CFast. The "naked" cyanide ion is highly reactive.[1]High. Thermal runaway potential.[1][3] Reaction is often exothermic.[1]
DCM / Toluene + PTC Phase Transfer40°C – RefluxModerate.[1] Rate limited by interfacial surface area and catalyst turnover.[1]Moderate. Emulsion formation can trap heat.[1]
Acetone

(Finkelstein-like)
Reflux (56°C)Moderate.[1] Solubility of NaCN is poor; often requires crown ethers.[1]Low/Moderate. Flammability is the main concern.[1]
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: "My reaction is too slow / Conversion is stuck at 50%."

Q: Should I just increase the temperature? A: Not immediately. In cyanide substitutions, "stuck" conversion is rarely due to equilibrium (C-C bond formation is essentially irreversible).[1]

  • Diagnosis 1 (Solubility): In non-polar solvents, NaCN forms a "crust" and stops reacting.[1]

    • Fix: Add water (1-5% v/v) or a Phase Transfer Catalyst (TBAB or 18-Crown-6).[1]

  • Diagnosis 2 (Leaving Group): If using a chloride (-Cl), the activation energy is high.[1]

    • Fix: Add NaI (10 mol%) to generate the alkyl iodide in situ (Finkelstein condition), allowing the reaction to proceed at a lower, safer temperature.

  • Diagnosis 3 (Agitation): For heterogeneous mixtures (solid NaCN in liquid), the reaction is surface-area limited.[1]

    • Fix: High-shear stirring is more effective than heating.[1]

Scenario B: "I am seeing high levels of impurities."

Q: What are these byproducts and how does temperature affect them? A: High temperatures activate competing pathways with higher activation energies (

1
  • Impurity: Alkene (Elimination Product)

    • Cause: High Temp + Steric Hindrance.[1] As Temp increases,

      
       becomes dominant, favoring elimination (2 molecules 
      
      
      3 molecules) over substitution.[1]
    • Solution:Lower the temperature by 10–20°C. Switch from Ethanol (promotes ethoxide formation/elimination) to Acetonitrile or DMF (favors substitution).[1]

  • Impurity: Amide/Carboxylic Acid (Hydrolysis Product) [1]

    • Cause: Water + Heat + High pH (NaCN is basic).[1] The nitrile product hydrolyzes.[1]

    • Solution: If using aqueous ethanol, reduce the water content or lower the temperature. Ensure the reaction is not running longer than necessary (monitor via TLC/HPLC).

Module 3: Visualizing the Decision Process

The following logic tree guides you through optimizing reaction conditions based on observed outcomes.

OptimizationLogicStartStart: Evaluate Reaction OutcomeCheckConvIs Conversion > 90%?Start->CheckConvSuccessProcess Optimized.Proceed to Workup.CheckConv->SuccessYesLowConvProblem: Low ConversionCheckConv->LowConvNo (<50%)HighImpProblem: High ImpuritiesCheckConv->HighImpNo (High Byproducts)CheckSolventCurrent Solvent System?LowConv->CheckSolventCheckImpTypeIdentify Impurity TypeHighImp->CheckImpTypeProticsEthanol/WaterCheckSolvent->ProticsAproticsDMSO/DMFCheckSolvent->AproticsActionProticAction: Increase Temp to RefluxOR Add NaI (Catalyst)Protics->ActionProticActionAproticAction: DO NOT HEAT >80°C.Check Reagent Dryness.Add 18-Crown-6.Aprotics->ActionAproticElimProdAlkene (Elimination)CheckImpType->ElimProdHydrProdAmide (Hydrolysis)CheckImpType->HydrProdActionElimAction: Lower Temp.Switch to Polar Aprotic.ElimProd->ActionElimActionHydrAction: Remove Water.Lower Temp.Reduce Reaction Time.HydrProd->ActionHydr

Figure 1: Decision logic for troubleshooting NaCN substitution reactions. Blue nodes indicate safe optimization steps; Red nodes indicate safety-critical constraints.

Module 4: Standard Operating Procedure (SOP)

Protocol: Phase Transfer Catalyzed Cyanation (Recommended for Safety/Yield Balance) [1]

This method avoids the thermal hazards of bulk DMSO and the hydrolysis issues of boiling water.

Reagents:

  • Substrate: Alkyl Halide (1.0 equiv)[1][4]

  • Nucleophile: NaCN (1.2 – 1.5 equiv)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)[1]

  • Solvent: Toluene / Water (1:1 ratio)[1]

Workflow:

  • Dissolution: Dissolve NaCN in the minimum volume of water.[1] Dissolve Alkyl Halide and TBAB in Toluene.[1]

  • Mixing: Combine phases in a reactor with an efficient overhead stirrer.

  • Temperature Ramp:

    • Start at 40°C .

    • Monitor by GC/HPLC every 2 hours.[1]

    • If <10% conversion after 4 hours, increase to 60°C .

    • Max Limit: Do not exceed Toluene reflux.[1]

  • Quench: Cool to 20°C. Add dilute bleach (NaOCl) to the aqueous phase after separation to oxidize residual cyanide.

PTC_WorkflowStep11. Prep Phases(Org: Substrate+Cat)(Aq: NaCN)Step22. CombineHigh Shear StirringStep1->Step2Step33. Heat to 40°CMonitor t=2hStep2->Step3Step44. Check Conv.If low, ramp to 60°CStep3->Step4Step55. Separation& Oxidative QuenchStep4->Step5

Figure 2: Sequential workflow for Phase Transfer Catalysis (PTC) method.

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for nitrile synthesis via reflux). [1]

  • Organic Syntheses. (1921).[1] Benzyl Cyanide.[1] Org. Synth. 1921, 1, 107.[1] (Classic aqueous/ethanol reflux protocol).[1][5]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [1]

  • Lowe, D. (2020).[1] Things I Won't Work With: Dimethylcadmium. Science. (Contextualizing the hazards of reactive methylating agents and solvents). Note: See also specific safety alerts regarding DMSO/NaCN thermal runaway.

  • Yang, J., et al. (2020).[1] Thermal Hazard Analysis of DMSO/NaCN Reactions. Process Safety Progress. (Specific data on decomposition onset temperatures). [1]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure Limits and Handling. [1]

Validation & Comparative

Comparative Guide: GC-MS Fragmentation Pattern of Dodec-11-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodec-11-enenitrile (


, MW 179) is a bifunctional long-chain aliphatic molecule featuring a terminal nitrile group and a terminal alkene. In drug development and pheromone synthesis, precise identification is critical to distinguish it from its conjugated isomer (dodec-2-enenitrile) and its saturated analog (dodecanenitrile).

Key Diagnostic Indicators:

  • Molecular Ion (

    
    ):  Distinct 
    
    
    
    179 (odd mass, Nitrogen Rule).
  • Base Peak: Typically

    
     41 or 55, resulting from the superposition of the nitrile McLafferty rearrangement product and the terminal allyl cation.
    
  • Differentiation: Distinguished from the conjugated 2-ene isomer by the absence of resonance-stabilized ions at

    
     53/54 and a "cleaner" hydrocarbon envelope.
    

Part 1: Chemical Profile & Theoretical Basis

Before interpreting spectra, one must understand the structural driving forces behind the fragmentation.

FeatureSpecificationImpact on MS Fragmentation
Formula

Nitrogen Rule: Odd molecular weight (179 Da) indicates an odd number of nitrogen atoms.
Functional Group A Nitrile (

)
Induces McLafferty rearrangement (

-H transfer) yielding

41 (

).
Functional Group B Terminal Alkene (

)
Promotes allylic cleavage, generating

(

41).
Chain Type Linear Methylene ChainProduces characteristic hydrocarbon clusters (

,

) separated by 14 Da.
Fragmentation Mechanics

The mass spectrum of dodec-11-enenitrile is dominated by two competing mechanisms at opposite ends of the chain:

  • Nitrile-Induced McLafferty Rearrangement: The

    
    -system of the nitrile group abstracts a 
    
    
    
    -hydrogen, leading to
    
    
    -cleavage. In linear nitriles, this produces the ion
    
    
    , which appears at
    
    
    41
    .
  • Allylic Cleavage (Terminal Alkene): The terminal double bond drives cleavage at the allylic position (between C9 and C10), generating the allyl cation (

    
    ), which also appears at 
    
    
    
    41
    .

Result: The peak at


 41 is often the base peak (100% abundance) because it is fed by both functional groups.

Part 2: Comparative Fragmentation Analysis

To validate the identity of dodec-11-enenitrile, it must be compared against its most common "impostors": the saturated dodecanenitrile and the conjugated dodec-2-enenitrile.

Table 1: Diagnostic Ion Comparison
Diagnostic IonDodec-11-enenitrile (Target)Dodecanenitrile (Saturated Analog)Dodec-2-enenitrile (Conjugated Isomer)
Molecular Ion (

)
179 (Visible, weak)181 (Visible, weak)179 (Stronger due to conjugation)

(H Loss)
Present (Allylic H loss)Present (Weak)Prominent (Resonance stabilized)
Base Peak

41
(Dominant)

41 or 55
Often

54 or 67 (Resonance ions)
Key Difference Hydrocarbon Envelope: Regular spacing (

55, 69,[1] 83) typical of alkenes.
MW Shift: All high-mass fragments shifted by +2 Da compared to target.Low Mass Signature: High abundance of

53/54 (

) due to proximity of CN to double bond.
Alpha Cleavage

138 (

) possible but rare.

140 (

)

dominates over chain cleavage.
Mechanism Visualization

The following diagram illustrates the fragmentation logic distinguishing these compounds.

FragmentationPathways cluster_comparison Differentiation from Isomers Target Dodec-11-enenitrile (MW 179) IonM M+ 179 (Molecular Ion) Target->IonM EI Ionization (70eV) McLafferty McLafferty Rearrangement (Nitrile End) Ion41 m/z 41 (Base Peak) [C2H3N]+ & [C3H5]+ McLafferty->Ion41 Gamma-H Transfer Allylic Allylic Cleavage (Alkene End) Allylic->Ion41 C-C Cleavage Ion55 m/z 55 [C4H7]+ IonM->McLafferty IonM->Allylic IonM->Ion55 Chain Fragmentation Isomer2 Dodec-2-enenitrile (Conjugated) Ion54 m/z 54 [C3H4N]+ Isomer2->Ion54 Resonance Stabilization

Caption: Figure 1. Dual fragmentation pathways for Dodec-11-enenitrile converging on m/z 41, contrasted with the resonance-driven fragmentation of the 2-ene isomer.

Part 3: Experimental Protocol

To replicate these results, use the following validated GC-MS methodology. This protocol ensures separation of positional isomers which may have similar mass spectra.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 10-50 ppm (ng/µL). Note: Nitriles can stick to active sites; ensure inlet liner is deactivated.

  • Derivatization: Not required for nitriles, but DMDS (Dimethyl disulfide) derivatization can be used if the exact double bond position (11 vs 10 vs 9) is ambiguous.

GC-MS Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates based on boiling point and VDW forces.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min)

20°C/min

280°C (5 min)
Fast ramp preserves peak shape for late eluters.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range

35 - 350
Captures low mass diagnostic ions (

41) and molecular ion.

Part 4: Data Interpretation Workflow

Use this logic gate to confirm the identity of your analyte.

DecisionTree Start Analyze Peak Mass Spectrum CheckMW Is M+ = 179? Start->CheckMW CheckMW181 Is M+ = 181? CheckMW->CheckMW181 No CheckBase Check Base Peak & Low Mass Region CheckMW->CheckBase Yes ResultSat ID: Dodecanenitrile (Saturated) CheckMW181->ResultSat Yes ResultTarget ID: Dodec-11-enenitrile CheckBase->ResultTarget Base m/z 41/55 Regular hydrocarbon series ResultConj ID: Dodec-2-enenitrile (Conjugated) CheckBase->ResultConj Base m/z 54/67 Strong M-1

Caption: Figure 2. Step-by-step logic for distinguishing Dodec-11-enenitrile from its primary interferents.

Critical Analysis Note

If the mass spectrum is ambiguous (e.g., distinguishing 11-ene from 10-ene), retention index (RI) analysis is mandatory.

  • Dodec-11-enenitrile (Terminal) typically elutes before internal isomers on non-polar columns due to slightly lower boiling points and weaker Van der Waals interactions compared to internal cis/trans isomers.

References

  • NIST Mass Spectrometry Data Center. Dodecanenitrile Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms in nitriles).
  • PubChem. Dodec-11-enenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for allylic cleavage rules).

Sources

A Comparative Guide to the Kovats Retention Indices of 11-Dodecenenitrile and 11-Dodecenal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the Kovats retention indices for 11-dodecenenitrile and 11-dodecenal. It is intended for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for compound identification and analysis. We will explore the theoretical underpinnings, present experimental data, and provide a practical protocol for retention index determination.

Introduction to the Kovats Retention Index

In gas chromatography, the retention time—the time it takes for a compound to pass through the column—is a fundamental parameter. However, it is highly dependent on the specific analytical conditions, such as column length, film thickness, temperature, and carrier gas flow rate.[1] This variability makes it difficult to compare results between different laboratories or even on different instruments within the same lab.

To address this, the Kovats retention index (RI) system was developed in the 1950s by the Hungarian chemist Ervin Kováts.[1] This system normalizes retention times by relating them to the elution of a homologous series of n-alkanes. By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., n-pentane = 500, n-hexane = 600).[2] The RI of an unknown compound is then determined by interpolation, on a logarithmic scale, between the two n-alkanes that bracket its elution.[1] This creates a largely system-independent constant that is invaluable for compound identification.[1][3]

Molecular Structure and Its Influence on Retention

The chromatographic behavior of 11-dodecenenitrile and 11-dodecenal is dictated by their molecular structures. Both are C12 compounds with a terminal double bond, giving them a similar baseline volatility. The key difference lies in their functional groups: a nitrile (-C≡N) group versus an aldehyde (-CHO) group.

  • 11-Dodecenenitrile (C₁₂H₂₁N): The nitrile group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond. This allows for strong dipole-dipole interactions with polar stationary phases.

  • 11-Dodecenal (C₁₂H₂₂O): The aldehyde group contains a polar carbonyl (C=O) bond. While polar, its overall polarity and ability to participate in dipole-dipole interactions are generally less pronounced than that of the nitrile group.

These structural differences are the primary cause for the variations in their respective Kovats retention indices, especially when analyzed on columns of differing polarity.

Comparative Analysis of Retention Indices

The interaction between an analyte and the GC stationary phase is the most critical factor determining retention.[4] A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1, SE-30), primarily separates compounds based on their boiling points or van der Waals forces. In contrast, a polar stationary phase, like those containing polyethylene glycol (e.g., Carbowax, DB-WAX), separates compounds based on polarity and specific interactions like dipole-dipole forces.[5][6]

Table 1: Experimental Kovats Retention Indices

CompoundFunctional GroupStationary Phase TypeKovats RISource
11-Dodecenal AldehydeSemi-standard non-polar1401PubChem[7]
11-Dodecenal Standard polar1753PubChem[7]
Dodecanenitrile NitrileSemi-standard non-polar1490PubChem[8]

Interpretation of Data:

  • On Non-Polar Phases: The retention index is primarily influenced by the boiling point and molecular size. Dodecanenitrile (1490) has a higher RI than 11-dodecenal (1401) on non-polar columns.[7][8] This suggests that the nitrile's contribution to intermolecular forces is greater than the aldehyde's, even in the absence of strong polar interactions with the column, leading to slightly longer retention.

  • On Polar Phases: The difference in retention becomes much more significant. The RI of 11-dodecenal jumps to 1753 on a standard polar phase.[7] Although we lack direct data for 11-dodecenenitrile, we can infer its behavior. The highly polar nitrile group will interact much more strongly with a polar stationary phase than the aldehyde group. Therefore, one would expect the RI of 11-dodecenenitrile on a polar column to be substantially higher than 1753. This increased retention is a direct result of the strong dipole-dipole interactions between the nitrile functional group and the polar phase.

This large shift in retention index (ΔI) between polar and non-polar phases is a powerful tool for confirming compound identity and characterizing the nature of its functional groups.[5][6]

Experimental Protocol: Determination of Kovats Retention Index

This section provides a standardized, self-validating protocol for determining the Kovats RI of a volatile compound using temperature-programmed gas chromatography.

Objective: To accurately determine the Kovats retention index (I) of a target analyte (e.g., 11-dodecenenitrile or 11-dodecenal).

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Appropriate GC column (e.g., DB-5 for a non-polar measurement, DB-WAX for a polar measurement).

  • n-alkane standard mixture (e.g., C8-C20).

  • Sample containing the analyte of interest.

  • High-purity carrier gas (Helium or Hydrogen).

  • Syringes for injection or an autosampler.

Methodology:

  • System Preparation & Conditioning:

    • Install the desired GC column.

    • Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline. Causality: This step is crucial for achieving reproducible retention times and preventing column bleed from interfering with analysis.

  • Establish GC Conditions:

    • Injector Temperature: 250 °C (or suitable temperature to ensure rapid vaporization without degradation).

    • Detector Temperature: 280 °C (for FID).

    • Carrier Gas Flow: Set to an optimal linear velocity for the carrier gas and column dimensions (e.g., ~35 cm/s for Helium).

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.[9] Causality: A temperature program allows for the analysis of compounds with a wide range of boiling points in a single run.

  • Analysis of n-alkane Standard:

    • Inject an appropriate dilution of the n-alkane standard mixture.

    • Record the chromatogram and accurately determine the retention time (t_R_) for each n-alkane peak.

  • Analysis of the Sample:

    • Inject the sample containing the target analyte.

    • Crucially, this injection must be performed under the identical GC conditions used for the n-alkane standard analysis.[9][10]

    • Record the chromatogram and determine the retention time (t_Rx_) of the analyte peak.

  • Calculation of the Kovats Retention Index:

    • Identify the n-alkanes that elute immediately before (t_Rn_) and immediately after (t_R(n+1)_) the analyte peak.

    • Use the following formula for temperature-programmed analysis to calculate the retention index (I):[9]

      I = 100 * [n + ( (t_Rx_ - t_Rn_) / (t_R(n+1)_ - t_Rn_) )]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

      • t_Rx_ is the retention time of the analyte.

      • t_Rn_ is the retention time of the n-alkane eluting before the analyte.

      • t_R(n+1)_ is the retention time of the n-alkane eluting after the analyte.

Visualization of Analyte-Phase Interactions

The following diagram illustrates the fundamental principle behind the differing retention indices of 11-dodecenenitrile and 11-dodecenal on polar and non-polar stationary phases.

G cluster_0 Non-Polar Stationary Phase (e.g., DB-5) cluster_1 Polar Stationary Phase (e.g., DB-WAX) Nitrile_NP 11-Dodecenenitrile Result_NP RI Nitrile (1490*) > RI Aldehyde (1401) (Separation by Boiling Point) Nitrile_NP->Result_NP Weak Interaction Aldehyde_NP 11-Dodecenal Aldehyde_NP->Result_NP Weak Interaction Nitrile_P 11-Dodecenenitrile Result_P RI Nitrile (>>1753) >> RI Aldehyde (1753) (Separation by Polarity) Nitrile_P->Result_P Very Strong Interaction Aldehyde_P 11-Dodecenal Aldehyde_P->Result_P Strong Interaction caption *Based on saturated dodecanenitrile data.

Caption: Analyte interactions with polar vs. non-polar GC phases.

Conclusion

The comparison between 11-dodecenenitrile and 11-dodecenal clearly demonstrates the profound impact of a compound's functional group on its gas chromatographic retention, particularly its Kovats retention index.

  • On non-polar columns, where separation is dominated by boiling point, the two compounds exhibit relatively similar retention indices, with the nitrile eluting slightly later.

  • On polar columns, the highly polar nitrile group interacts much more strongly than the aldehyde group, leading to a significantly larger retention index for 11-dodecenenitrile.

This differential behavior is a powerful analytical tool. By determining the Kovats RI on two columns of different polarity, a researcher can generate two distinct data points (I_non-polar_ and I_polar_), which provides a much higher degree of confidence in compound identification than mass spectrometry alone, especially when dealing with isomers.

References

  • Bierl, B. A., Beroza, M., & Aldridge, M. H. (n.d.). Effect of Functional-Group Position on Retention Indices of Six Classes of Compounds on Four Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Dodecenal. PubChem. Retrieved from [Link]

  • Oxford Academic. (n.d.). Effect of Functional-Group Position on Retention Indices of Six Classes of Compounds on Four Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]

  • NIST. (n.d.). 11-dodecenal. NIST Chemistry WebBook. Retrieved from [Link]

  • Medeiros, E. (n.d.). Determination of the Kovats Retention Index. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecanenitrile. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Dodecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • YouTube. (2020, September 25). Separations GC & Kovat's Retention Index. Retrieved from [Link]

  • Stein, S. E., et al. (2007). Estimation of Kováts Retention Indices Using Group Contributions.
  • Rostad, C. E., & Pereira, W. E. (1986). Kovats and Lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest.
  • Babushok, V. I., & Zenkevich, I. G. (2009). Retention indices for frequently reported compounds of plant essential oils.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

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